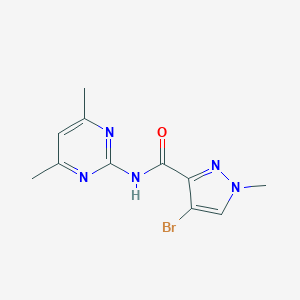
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases, making it a subject of intense research.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins that are involved in disease processes. It may also work by modulating certain signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been shown to modulate certain signaling pathways in cells, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potential for use in the treatment of various diseases. It has shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the mechanism of action of this compound.
Future Directions
There are several future directions for research on 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide. One area of research is the development of new analogs of this compound with improved efficacy and selectivity. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into the development of new treatments for various diseases. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in preclinical and clinical settings.
Synthesis Methods
The synthesis of 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 4,6-dimethylpyrimidin-2-amine with 1-bromo-3-chloropropane in the presence of a base to obtain 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-3-chloropropan-1-amine. This intermediate is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent to obtain the final product.
Scientific Research Applications
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. This compound has also been studied for its potential use as a diagnostic tool for certain diseases.
properties
Product Name |
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
Molecular Formula |
C11H12BrN5O |
Molecular Weight |
310.15 g/mol |
IUPAC Name |
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H12BrN5O/c1-6-4-7(2)14-11(13-6)15-10(18)9-8(12)5-17(3)16-9/h4-5H,1-3H3,(H,13,14,15,18) |
InChI Key |
GIHJWBNIKXFUNF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=NN(C=C2Br)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=NN(C=C2Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(3,4-dichlorophenoxy)acetyl]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B213894.png)

![N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213897.png)
![1-ethyl-4-nitro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B213899.png)

![4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B213905.png)
![3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213906.png)
![N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea](/img/structure/B213908.png)
![3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether](/img/structure/B213909.png)




